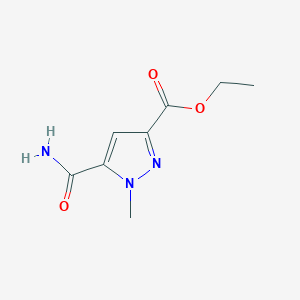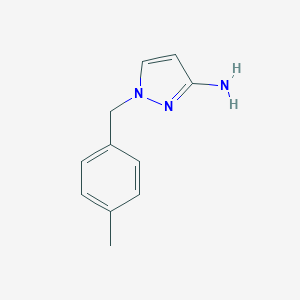
1-(4-Metilbencil)-1H-pirazol-3-amina
Descripción general
Descripción
1-(4-Methylbenzyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features a 4-methylbenzyl group attached to the nitrogen atom at the 1-position of the pyrazole ring
Aplicaciones Científicas De Investigación
1-(4-Methylbenzyl)-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is investigated for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mecanismo De Acción
Target of Action
Similar compounds such as 4-(2-thienyl)-1-(4-methylbenzyl)-1h-imidazole have been found to target the enoyl-[acyl-carrier-protein] reductase [nadh] fabi in escherichia coli .
Mode of Action
It’s worth noting that benzyl cations, which are structurally similar, can react as brønsted acids or electron acceptors . They can also undergo nucleophilic substitution reactions .
Biochemical Pathways
Compounds with similar structures, such as 1,2,3-triazoles, have been found to interact with a wide range of biological targets and pathways .
Pharmacokinetics
A study on similar compounds, 14-(3-methylbenzyl)matrine and 14-(4-methylbenzyl)matrine, used liquid chromatography-tandem mass spectrometric method (hplc-ms) for quantification in rat plasma .
Result of Action
Similar compounds such as 1,2,3-triazoles and their derivatives exhibit numerous biological activities such as anti-proliferative, anti-hiv, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other reactive species .
Safety and Hazards
The safety and hazards of similar compounds can vary. For instance, “4-Methylbenzyl isocyanate” is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .
Direcciones Futuras
The future directions of research on similar compounds can be quite diverse. For instance, some compounds have shown promising neuroprotective and anti-inflammatory properties, suggesting that they could potentially be developed as neuroprotective and anti-neuroinflammatory agents . Additionally, other compounds have been used in the preparation of anthelmintic, antiallergenic, antibacterial, antihistamic, antiemetic, and antimigraine agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods: While specific industrial production methods for 1-(4-Methylbenzyl)-1H-pyrazol-3-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methylbenzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-methylbenzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate or sodium hydroxide.
Major Products Formed:
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Comparación Con Compuestos Similares
1-Benzyl-1H-pyrazol-3-amine: Similar structure but lacks the methyl group on the benzyl ring.
1-(4-Methoxybenzyl)-1H-pyrazol-3-amine: Contains a methoxy group instead of a methyl group on the benzyl ring.
1-(4-Chlorobenzyl)-1H-pyrazol-3-amine: Features a chlorine atom on the benzyl ring.
Uniqueness: 1-(4-Methylbenzyl)-1H-pyrazol-3-amine is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, electronic properties, and steric interactions, making it distinct from its analogs.
Propiedades
IUPAC Name |
1-[(4-methylphenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-2-4-10(5-3-9)8-14-7-6-11(12)13-14/h2-7H,8H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZYOOWPWOYDPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
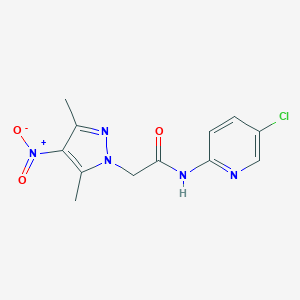
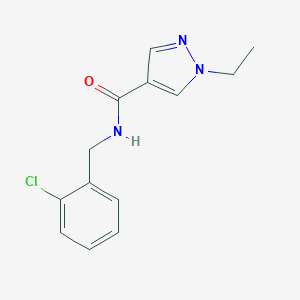
![2-(2-fluorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B507813.png)
![11-(Difluoromethyl)-4-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B507814.png)
![5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B507835.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507836.png)
![ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B507837.png)
![7-(Difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B507840.png)
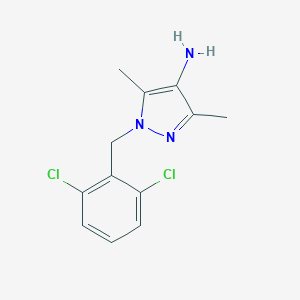
![N-(3,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B507863.png)
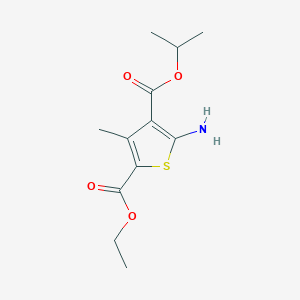
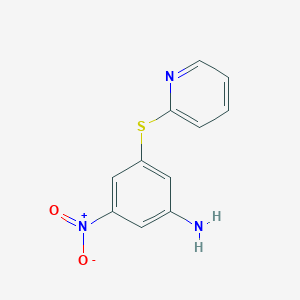
![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B507994.png)
